molecular formula C7H7FN2O2 B061924 5-Fluoro-2-methyl-3-nitroaniline CAS No. 168770-44-3

5-Fluoro-2-methyl-3-nitroaniline

Cat. No.: B061924
CAS No.: 168770-44-3
M. Wt: 170.14 g/mol
InChI Key: XWXBFFACZMFPHH-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-nitroaniline typically involves nitration and halogenation reactions. One common method is the nitration of 2-methyl-3-nitroaniline followed by fluorination. The nitration process involves treating 2-methylaniline with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group. The fluorination step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-methyl-3-nitroaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methyl-3-nitroaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

5-fluoro-2-methyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXBFFACZMFPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594112
Record name 5-Fluoro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168770-44-3
Record name 5-Fluoro-2-methyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168770-44-3
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Synthesis routes and methods

Procedure details

A solution of 2,6-dinitro-4-fluorotoluene (8.1 g) in ethanol (130 mL) is treated dropwise with a solution of sodium sulfide nonahydrate (16.39 g) in water (90 mL). The mixture is allowed to stir at room temperature for 2.5 hours, then diluted with water (500 mL) and extracted with ethyl acetate (4×500 mL). The combined extracts are dried over sodium sulfate and rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 15% ethyl acetate/hexane to afford 2-amino-4-fluoro-6-nitrotoluene as a solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
16.39 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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